2-(1H-Benzo[d]imidazol-6-yl)ethanamine
Overview
Description
Cell Counting Kit-8 (CCK-8) is a widely used reagent in cell biology for determining the number of viable cells in cell proliferation and cytotoxicity assays. It utilizes a highly water-soluble tetrazolium salt, WST-8, which produces a water-soluble formazan dye upon reduction in the presence of an electron mediator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The key component of Cell Counting Kit-8 is WST-8, which is synthesized through a series of chemical reactions involving the introduction of various functional groups to a tetrazolium core. The synthesis typically involves the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonic acid groups to enhance water solubility.
Industrial Production Methods
Industrial production of Cell Counting Kit-8 involves large-scale synthesis of WST-8, followed by formulation into a ready-to-use solution. The process ensures high purity and stability of the reagent, which is crucial for consistent and reliable results in cell assays .
Chemical Reactions Analysis
Types of Reactions
Cell Counting Kit-8 undergoes reduction reactions in the presence of cellular dehydrogenases. The tetrazolium salt WST-8 is reduced to a formazan dye, which is soluble in the tissue culture medium .
Common Reagents and Conditions
Reagents: WST-8, electron mediator (1-methoxy PMS).
Conditions: Incubation with viable cells at 37°C in a CO2 incubator
Major Products
The major product of the reduction reaction is an orange-colored formazan dye, which is directly proportional to the number of living cells .
Scientific Research Applications
Cell Counting Kit-8 is extensively used in various scientific research fields:
Chemistry: Used in high-throughput screening of chemical compounds for cytotoxicity.
Biology: Employed in cell proliferation assays to study cell growth and division.
Medicine: Utilized in drug discovery and development to evaluate the cytotoxic effects of new drug candidates.
Industry: Applied in quality control processes to assess the viability of cell cultures .
Mechanism of Action
The mechanism of action of Cell Counting Kit-8 involves the reduction of WST-8 by cellular dehydrogenases to form a water-soluble formazan dye. The amount of formazan dye produced is directly proportional to the number of viable cells. This reduction process requires an electron mediator, 1-methoxy PMS, which facilitates the transfer of electrons from the dehydrogenases to WST-8 .
Comparison with Similar Compounds
Similar Compounds
MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
XTT: 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide.
MTS: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium.
Uniqueness
Cell Counting Kit-8 is unique due to its higher sensitivity and water solubility compared to other tetrazolium salts like MTT, XTT, and MTS. It does not require solubilization steps, making it more convenient and less toxic for long-term assays .
Biological Activity
2-(1H-Benzo[d]imidazol-6-yl)ethanamine, a compound derived from benzimidazole, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- DNA Topoisomerases : Recent studies indicate that derivatives of benzimidazole can inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition may lead to cancer cell death by preventing DNA repair mechanisms .
- Neurotransmitter Receptors : The compound has shown potential in modulating neurotransmitter systems, which may have implications for treating neurological disorders.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound and its derivatives:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HepG2 and A549) demonstrated significant cytotoxic effects. For instance, compounds derived from this structure exhibited IC50 values ranging from 4.8 µM to 56.9 µM against HepG2 cells, indicating potent anticancer activity .
- Mechanisms of Action : The anticancer effects are believed to involve cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by fluorescence microscopy studies .
Antimicrobial Activity
Research has also explored the antimicrobial properties of benzimidazole derivatives:
- Inhibition Studies : Various studies reported that these compounds exhibit antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparative Analysis
Case Studies
- Anticancer Efficacy : A study evaluated a series of benzimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute. Compounds like 12b showed promising results with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Testing : Another investigation assessed the antibacterial activity of synthesized compounds, revealing significant inhibition zones against pathogenic bacteria, suggesting their potential as therapeutic agents in infectious diseases .
Properties
IUPAC Name |
2-(3H-benzimidazol-5-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3-4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLYNPJBFLEOIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCN)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438824 | |
Record name | 2-(1H-Benzimidazol-6-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110925-53-6 | |
Record name | 2-(1H-Benzimidazol-6-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.